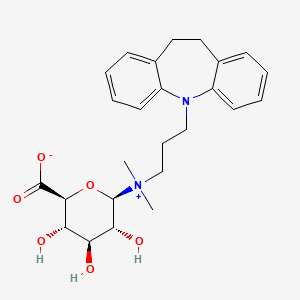

Glutation (isómero (1S, 2R))

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glutathione is a tripeptide compound, also known as GSH, and is classified as a peptide or derivative . It is an antioxidant found in plants, animals, fungi, and some bacteria and archaea . Glutathione is capable of preventing damage to important cellular components caused by reactive oxygen species, free radicals, peroxides, lipid peroxides, and heavy metals .

Synthesis Analysis

Glutathione synthesis involves a two-step reaction system. In the first step, glutamate and cysteine are condensed to glutamyl-cysteine by endogenous yeast enzymes inside the yeast cell, while consuming ATP . In the second step, the yeast cell membrane is lysed by the permeabilizing agent CTAB (cetyltrimethylammonium bromide) to release the glutamyl-cysteine, upon which added glutathione synthetase converts the glutamyl-cysteine and added glycine into glutathione .Molecular Structure Analysis

Glutathione is a tripeptide compound with the IUPAC Name (2S)-2-amino-5- [ [ (2R)-1- (carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid . It is commercially available and its 2D structure can be viewed in various databases .Chemical Reactions Analysis

Glutathione plays a major role in different physiological processes in the human body. The assay of glutathione is problematic because of the high polarity, the limited stability, and the aliphatic structure, which lacks the appropriate chromophore for UV detection . High-performance liquid chromatography was employed in both reverse phase and hydrophilic interaction modes .Physical and Chemical Properties Analysis

The assay of glutathione is problematic because of the high polarity, the limited stability, and the aliphatic structure, which lacks the appropriate chromophore for UV detection . High-performance liquid chromatography was employed in both reverse phase and hydrophilic interaction modes .Aplicaciones Científicas De Investigación

Defensa antioxidante

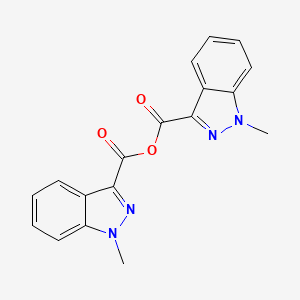

El glutatión (GSH) es un importante antioxidante que se encuentra abundantemente y se sintetiza intracelularmente en el citosol de forma estrictamente regulada {svg_1}. Tiene diversas funciones fisiológicas, incluida la protección contra las especies reactivas del oxígeno y del nitrógeno {svg_2}. Esto lo convierte en un actor clave en la defensa del cuerpo contra el estrés oxidativo.

Mantenimiento del estado de tiol celular

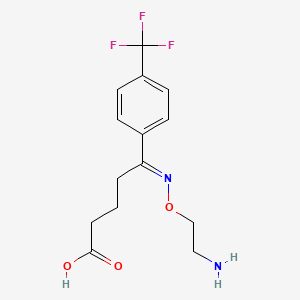

Además de su papel como antioxidante, el glutatión también juega un papel crucial en el mantenimiento del estado de tiol celular {svg_3}. Los tioles son compuestos orgánicos que contienen un enlace azufre-hidrógeno. Desempeñan un papel vital en la función y la estructura de las proteínas en el cuerpo.

Papel en los trastornos cerebrales

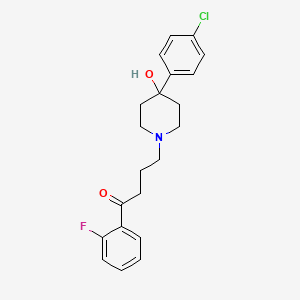

El glutatión juega un papel primordial en la defensa antioxidante del cerebro, manteniendo la homeostasis redox {svg_4}. La disminución del GSH cerebral se ha observado en el envejecimiento y en diversos trastornos neurológicos como la enfermedad de Alzheimer, la enfermedad de Parkinson, etc {svg_5}. Por lo tanto, el enriquecimiento con GSH mediante suplementos es una vía prometedora en el desarrollo terapéutico para estos trastornos neurológicos {svg_6}.

Desintoxicación

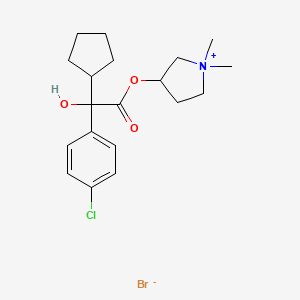

El glutatión juega un papel fundamental en la mejora de la desintoxicación metabólica {svg_7}. Está involucrado en la mitigación de la carga tóxica del cuerpo a través de su capacidad para mejorar la conversión hepática y la excreción de compuestos como el mercurio y los contaminantes orgánicos persistentes {svg_8}.

Regulación del sistema inmunológico

El glutatión participa en la regulación del sistema inmunológico {svg_9}. Desempeña un papel en la proliferación de los linfocitos, que son glóbulos blancos que son clave para la respuesta inmunitaria del cuerpo.

Producción de glutatión en levadura

Saccharomyces cerevisiae, una especie de levadura, ha demostrado potencial para la producción de glutatión {svg_10}. Se han utilizado enfoques tecnológicos mejorados e ingeniería genética en Saccharomyces cerevisiae para mejorar la producción de glutatión {svg_11}.

Mecanismo De Acción

Target of Action

Glutathione (GSH) is a tripeptide with many roles in cells. It primarily targets enzymes involved in various steps of cell metabolism . It acts as a cofactor for some enzymes, including the enzyme glutathione peroxidase . It also plays a significant role in the hepatic biotransformation and detoxification process .

Mode of Action

Glutathione interacts with its targets by participating in leukotriene synthesis and acting as a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process, acting as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . It participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes .

Biochemical Pathways

Glutathione is involved in several metabolic pathways and protective mechanisms . It modulates various cellular processes and is determinant for redox signaling, xenobiotics detoxication, regulation of cell proliferation, apoptosis, and immune functions . It also contributes to the assembly of cell components, biosynthesis of sulfur-containing metabolites, inactivation of potentially deleterious compounds, and control of hormonal signaling intensity .

Pharmacokinetics

The pharmacokinetics of glutathione involve a complex interaction between biosynthesis, utilization, degradation, and transport . Therefore, many attempts have been made to develop GSH derivatives able to easily cross the cell membranes and to enhance its oral bioavailability .

Result of Action

The result of glutathione’s action is the modulation of various cellular processes, including redox signaling, xenobiotics detoxication, regulation of cell proliferation, apoptosis, and immune functions . It also contributes to the assembly of cell components, biosynthesis of sulfur-containing metabolites, inactivation of potentially deleterious compounds, and control of hormonal signaling intensity .

Action Environment

The action of glutathione can be influenced by environmental factors. For instance, it has been suggested that glutathione could have evolved in the course of the adaptation to the presence of oxygen in the atmosphere . It is also used in cells as a redox buffer, as an antioxidant, as sulfur storage, and is involved in a variety of cellular pathways including redox signaling, post-translational modifications, and xenobiotics detoxification .

Direcciones Futuras

Recent studies have indicated the role of GSTs in cellular nitric oxide (NO) metabolism . This has implications for other biological systems where this group is present . Further studies investigating GST biochemistry could enhance our understanding of NO metabolism and lead to the generation of novel and innovative vasodilators for clinical use .

Análisis Bioquímico

Biochemical Properties

The Glutathione (1S, 2R)-Isomer participates in various biochemical reactions, primarily through its sulfhydryl (-SH) group. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is known to interact with glutathione S-transferases (GSTs), a family of enzymes that play vital roles in responding to various physiological processes .

Cellular Effects

Glutathione (1S, 2R)-Isomer has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it is involved in the regulation of gene expression related to stress responses in plants .

Molecular Mechanism

At the molecular level, Glutathione (1S, 2R)-Isomer exerts its effects through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it is known to conjugate with synthetic compounds through the action of GSTs, thereby facilitating their metabolism .

Temporal Effects in Laboratory Settings

The effects of Glutathione (1S, 2R)-Isomer can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Glutathione (1S, 2R)-Isomer can vary with different dosages in animal models. Studies have shown that it exhibits threshold effects and can have toxic or adverse effects at high doses .

Metabolic Pathways

Glutathione (1S, 2R)-Isomer is involved in several metabolic pathways. It interacts with various enzymes and cofactors and can influence metabolic flux or metabolite levels .

Transport and Distribution

Glutathione (1S, 2R)-Isomer is transported and distributed within cells and tissues through specific transporters and binding proteins . It can also influence its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of Glutathione (1S, 2R)-Isomer can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Glutathione (1S, 2R)-Isomer involves the protection of the carboxyl group of L-glutamic acid, followed by the coupling of L-cysteine and glycine to form the tripeptide. The stereochemistry of the isomer is achieved by using a chiral auxiliary during the coupling reaction.", "Starting Materials": [ "L-glutamic acid", "L-cysteine", "Glycine", "Di-tert-butyl dicarbonate (Boc2O)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Chiral auxiliary (e.g. (R)-2-phenylglycinol)" ], "Reaction": [ "Protection of L-glutamic acid carboxyl group with Boc2O", "Coupling of Boc-L-glutamic acid with L-cysteine using DCC and NHS", "Deprotection of Boc group with trifluoroacetic acid", "Coupling of the resulting dipeptide with glycine using DCC and NHS", "Removal of chiral auxiliary to obtain Glutathione (1S, 2R)-Isomer" ] } | |

Número CAS |

274260-05-8 |

Fórmula molecular |

C10H17N3O6S |

Peso molecular |

307.33 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.